N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.10824754 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety, an oxadiazole ring, and a thiophene sulfonamide group. Its molecular formula is C20H20N4O2S with a molecular weight of approximately 376.43 g/mol. The structural diversity may contribute to its biological activity.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably:
- Retinoic Acid Receptor Gamma : The compound is known to bind to the retinoic acid receptor gamma, influencing pathways related to cell growth and differentiation.
- Inhibition of Key Enzymes : Compounds with similar structures have shown inhibition of enzymes such as carbonic anhydrase and phosphodiesterases, which play roles in cancer and other diseases .
Antitumor Activity
Research indicates that derivatives of the oxadiazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
20b | HepG-2 | 4.37 ± 0.7 | DNA/RNA synthesis inhibition |
20b | A-549 | 8.03 ± 0.5 | Apoptotic pathways activation |
The presence of the oxadiazole ring has been linked to enhanced antitumor activity due to its ability to interfere with nucleic acid synthesis without affecting protein synthesis .
Anticonvulsant Activity
Some studies have suggested that related compounds exhibit anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications in the thiophene or naphthalene components can enhance efficacy against seizure models .
Case Studies
-
Study on Antitumor Effects : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in human lung cancer (A549) and liver cancer (HepG2) cell lines.
- Findings : The compound induced apoptosis through mitochondrial pathways and was also found to inhibit cell cycle progression.
-
Anticonvulsant Screening : A series of pyrrolidine derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) test.
- Results : Certain derivatives showed promising results with significant protection against seizures compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential for predicting bioavailability and efficacy.
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c26-19(17-7-3-11-25(17)31(27,28)18-8-4-12-30-18)22-21-24-23-20(29-21)16-10-9-14-5-1-2-6-15(14)13-16/h4,8-10,12-13,17H,1-3,5-7,11H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZALLXUWGRYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.